5-Benzyloxy-1-boc-indole-2-boronic acid
Overview
Description
5-Benzyloxy-1-boc-indole-2-boronic acid is an exceptional pharmaceutical intermediate . It holds promising potential in the creation of innovative curative agents targeting a diverse range of ailments .
Synthesis Analysis
This compound has been employed in the synthesis of various naturally occurring indole alkaloids, such as yohimbine and vinblastine. These compounds possess diverse biological activities and are of significant interest in medicinal chemistry research.Molecular Structure Analysis
The molecular formula of 5-Benzyloxy-1-boc-indole-2-boronic acid is C20H22BNO5 . Its molecular weight is 367.20 . The structure includes a benzyloxy group attached to the 5th position of the indole ring, a boc group attached to the 1st position, and a boronic acid group attached to the 2nd position .Chemical Reactions Analysis
One of the primary applications of 5-Benzyloxy-1-Boc-indole-2-boronic acid lies in its participation in Suzuki-Miyaura coupling reactions. This powerful palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between the boron atom of the boronic acid and a variety of organic halides or triflates.Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm^3 . Its boiling point is 564.7±60.0 °C at 760 mmHg . The compound is solid in form .Scientific Research Applications
Synthesis and Chemical Reactions
Palladium-Catalyzed Benzylation
The benzylation of indole 2-boronic acid, including variants like 5-Benzyloxy-1-boc-indole-2-boronic acid, can be efficiently achieved using specific palladium catalysts. This process allows the creation of aryl(indolo)methanes, useful in various organic syntheses (Kearney, Landry-BayleAdrienne, & Gomez, 2010).
Suzuki-Miyaura Cross-Coupling
5-Benzyloxy-1-boc-indole-2-boronic acid is a key component in Suzuki-Miyaura cross-coupling reactions. It can effectively couple with aryl and heteroaryl boronic acids, leading to the synthesis of complex organic compounds like nonsymmetrical indolopyrrole derivatives (Beaumard, Dauban, & Dodd, 2010).
Catalysis and Reaction Acceleration
- Boronic Acid Catalysis: In the synthesis of α-sulfanyl-substituted indole-3-acetic acids, 5-Benzyloxy-1-boc-indole-2-boronic acid can play a catalytic role. It helps activate certain groups in intermediates, thus accelerating the reaction process (Das, Watanabe, Morimoto, & Ohshima, 2017).
Pharmaceutical and Medicinal Chemistry
- HIV NNRTI Intermediate Synthesis: This compound is instrumental in synthesizing key intermediates for HIV non-nucleoside reverse transcriptase inhibitors. It's involved in various steps leading to the creation of complex molecules with potential therapeutic applications (Mayes et al., 2010).
Material Science and Nanotechnology
- Dendritic Nanostructures: 5-Benzyloxy-1-boc-indole-2-boronic acid can be used in constructing boron-based macrocycles and dendrimers. These structures have applications in material science and nanotechnology, especially in creating complex molecular architectures (Christinat, Scopelliti, & Severin, 2007).
Organic Synthesis
- Synthesis of Diverse Organic Compounds: This chemical plays a significant role in the synthesis of a wide range of organic compounds. Its involvement in various reactions demonstrates its versatility in organic synthesis and its importance in the development of novel compounds (Kumar et al., 2010).
Safety And Hazards
properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxyindol-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BNO5/c1-20(2,3)27-19(23)22-17-10-9-16(11-15(17)12-18(22)21(24)25)26-13-14-7-5-4-6-8-14/h4-12,24-25H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKGFXDPCFAYFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OCC3=CC=CC=C3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583083 | |
Record name | [5-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyloxy-1-boc-indole-2-boronic acid | |
CAS RN |
850568-62-6 | |
Record name | [5-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Benzyloxy-1H-indole-2-boronic acid, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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